BMS-687453: A Deep Dive into its Potent and Selective PPARα Agonism
BMS-687453: A Deep Dive into its Potent and Selective PPARα Agonism
For Researchers, Scientists, and Drug Development Professionals
BMS-687453 has emerged as a highly potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data from various in vitro assays and the experimental protocols employed for its characterization.
Data Presentation: Quantitative Selectivity Profile
The selectivity of BMS-687453 for human PPARα over other PPAR isoforms, particularly PPARγ, is a hallmark of its pharmacological profile. The following tables summarize the key quantitative data from functional transactivation assays.
| Human PPAR-GAL4 Transactivation Assays | ||
| Parameter | Human PPARα | Human PPARγ |
| EC50 | 10 nM[1][2][3][4][5] | 4100 nM[1][2][3] |
| IC50 | 260 nM[1][2][3] | >15000 nM[1][2][3] |
| Selectivity (α vs γ) | ~410-fold [1][2][3][4] |
| Full-Length Receptor Co-transfection Assays in HepG2 Cells | |
| Parameter | Human PPARα |
| EC50 | 47 nM[1] |
| Selectivity (α vs γ) | ~50-fold [1] |
| Rodent PPARα Functional Assays | |
| Species | EC50 |
| Mouse | 426 nM[1] |
| Hamster | 488 nM[1] |
It is noteworthy that while BMS-687453 demonstrates high potency for human PPARα, it exhibits moderately lower potency in rodent species.[1] The compound shows negligible cross-reactivity with PPARδ.[4][5]
Experimental Protocols: Methodologies for Determining Selectivity
PPAR-GAL4 Chimeric Receptor Transactivation Assay
This assay format is a widely used method to assess the specific activation of the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To determine the potency and selectivity of a compound by measuring the activation of a chimeric receptor consisting of the PPAR LBD fused to the GAL4 DNA-binding domain (DBD).
Methodology:
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Cell Culture: Mammalian cells, such as HEK293T or a similar suitable cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Plasmid Constructs:
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Expression Vector: A plasmid encoding a chimeric protein where the LBD of human PPARα, PPARγ, or PPARδ is fused to the GAL4 DBD.
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Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter with GAL4 upstream activating sequences (UAS).
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Internal Control Vector (Optional but Recommended): A plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
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Transient Transfection: Cells are seeded in multi-well plates and co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., lipofectamine-based reagents or calcium phosphate).
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Compound Treatment: Following transfection (typically 18-24 hours), the medium is replaced with fresh medium containing various concentrations of BMS-687453 or a vehicle control.
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Cell Lysis and Reporter Assay: After a defined incubation period (e.g., 24 hours), cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
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Data Analysis: The luciferase activity is normalized to the internal control. The dose-response curves are then generated, and EC50 values are calculated using a suitable nonlinear regression model.
Full-Length Receptor Co-transfection Assay
This assay provides a more physiologically relevant system by using the full-length PPARs and their natural response elements.
Objective: To evaluate the ability of a compound to activate the full-length PPAR in a cellular context and induce the transcription of a reporter gene under the control of a PPAR response element (PPRE).
Methodology:
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Cell Culture: HepG2 cells, a human hepatoma cell line that endogenously expresses genes involved in lipid metabolism, are a common choice for this assay.[1]
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Plasmid Constructs:
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Expression Vectors: Plasmids encoding the full-length human PPARα and PPARγ.
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Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter containing one or more copies of a PPRE.
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Co-transfection: HepG2 cells are co-transfected with the full-length PPAR expression vector and the PPRE-luciferase reporter vector.
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Compound Treatment: Post-transfection, cells are treated with varying concentrations of BMS-687453.
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Reporter Gene Analysis: Following incubation, luciferase activity is measured and analyzed as described for the GAL4 assay.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor [alpha] Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453) (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). | Semantic Scholar [semanticscholar.org]
